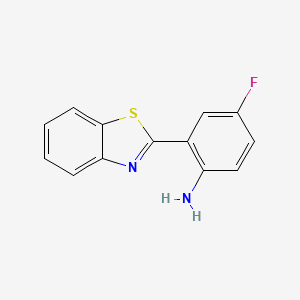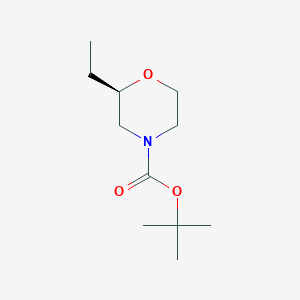
(R)-Tert-Butyl 2-ethylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tert-Butyl 2-ethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a morpholine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethyl bromide under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
®-Tert-Butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
®-Tert-Butyl 2-ethylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
®-Tert-Butyl 2-ethylmorpholine-4-carboxylate can be compared with similar compounds such as ®-Tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate . While both compounds share a morpholine ring and a tert-butyl group, the presence of different substituents (ethyl vs. aminomethyl) imparts unique properties and reactivity to each compound. This uniqueness makes ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate valuable for specific applications where its structural features are advantageous.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
XTMZHZJMGHLLLL-SECBINFHSA-N |
SMILES isomérique |
CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)

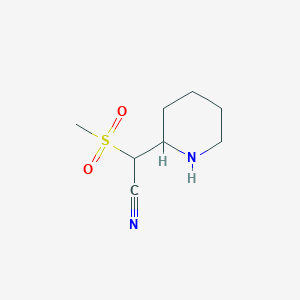
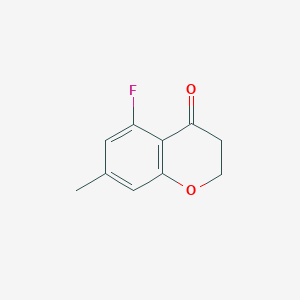

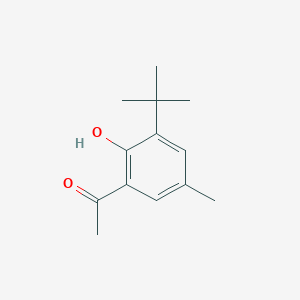

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
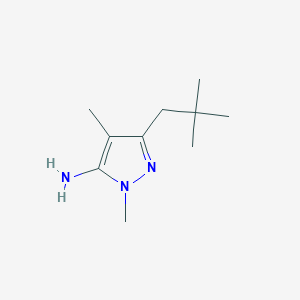
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
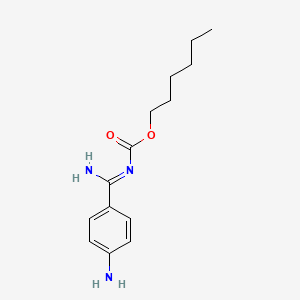
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
